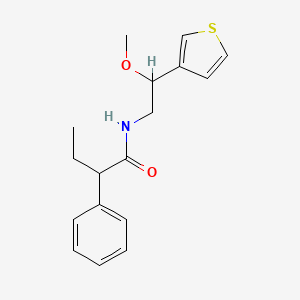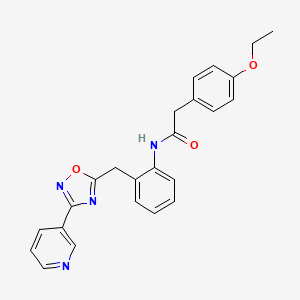
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate (IPAM-4-IBP-5-MTC) is an organic compound that belongs to the family of thiophenes. It has been studied for its potential applications in medicine and other areas of research.
Applications De Recherche Scientifique
IPAM-4-IBP-5-MTC has been studied for its potential applications in medicine and other areas of research. In vivo studies have shown that the compound can be used as an anti-inflammatory, anti-tumor, and antioxidant agent. In vitro studies have demonstrated that the compound can be used as an antibacterial, antifungal, and antiviral agent.
Mécanisme D'action
The mechanism of action of IPAM-4-IBP-5-MTC is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body and inhibits their activity. This inhibition of activity may lead to the observed anti-inflammatory, anti-tumor, and antioxidant effects.
Activité Biologique
IPAM-4-IBP-5-MTC has been studied for its biological activity. Studies have shown that the compound possesses anti-inflammatory, anti-tumor, and antioxidant properties. It has also been shown to possess antibacterial, antifungal, and antiviral activities.
Biochemical and Physiological Effects
IPAM-4-IBP-5-MTC has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes and proteins in the body, which may lead to the observed anti-inflammatory, anti-tumor, and antioxidant effects. It has also been shown to modulate the activity of certain hormones and neurotransmitters, which may lead to the observed antibacterial, antifungal, and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
IPAM-4-IBP-5-MTC has several advantages and limitations for laboratory experiments. The compound is relatively stable and has a low toxicity. It is also soluble in a variety of solvents and can be easily synthesized. However, the compound is not very soluble in water and may be difficult to work with in certain experiments.
Orientations Futures
The potential future directions for IPAM-4-IBP-5-MTC include further studies into its mechanism of action, biological activity, and pharmacodynamic properties. Additionally, further studies into the compound’s potential applications in medicine and other areas of research are warranted. Furthermore, further studies into the compound’s potential as a therapeutic agent, including studies into its toxicity and efficacy, are also warranted. Finally, further studies into the compound’s potential interactions with other compounds and drugs are also needed.
Méthodes De Synthèse
IPAM-4-IBP-5-MTC can be synthesized using a variety of methods. The most common method is the condensation reaction of 4-isobutylphenol with 2-amino-5-methylthiophene-3-carboxylic acid. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of 120-130°C for several hours. The reaction is then quenched with aqueous sodium bicarbonate solution and the resulting product is isolated by precipitation.
Propriétés
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-11(2)10-14-6-8-15(9-7-14)16-13(5)23-18(20)17(16)19(21)22-12(3)4/h6-9,11-12H,10,20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSKOKWBRZTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
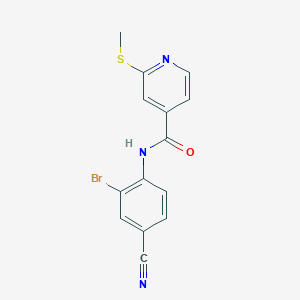

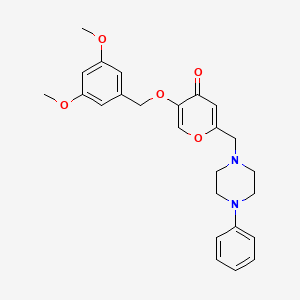
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
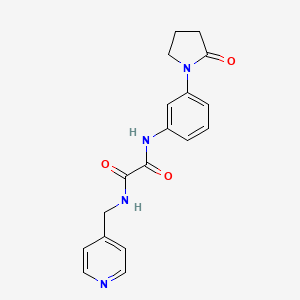
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)
